5-Fold Higher Src Kinase Selectivity over Lyn Compared to the Non-Fluorinated Benzyl Analog
In a direct head-to-head enzymatic assay using purified kinases, 2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile inhibited Src with an IC50 of 5 nM and Lyn with an IC50 of 180 nM, yielding a Src/Lyn selectivity ratio of 36 [1]. By contrast, the non-fluorinated benzyl analog (2-(benzylsulfanyl)-3,5-pyridinedicarbonitrile) inhibited Src with an IC50 of 12 nM and Lyn with an IC50 of 80 nM, giving a Src/Lyn selectivity ratio of only 6.7 [1]. The fluorinated compound therefore achieves a 5.4-fold higher selectivity for Src over Lyn relative to the parent benzyl compound [1].
| Evidence Dimension | Kinase selectivity (IC50 Src / IC50 Lyn ratio) |
|---|---|
| Target Compound Data | 36 (Src IC50 = 5 nM, Lyn IC50 = 180 nM) |
| Comparator Or Baseline | 6.7 (Src IC50 = 12 nM, Lyn IC50 = 80 nM) for 2-(benzylsulfanyl)-3,5-pyridinedicarbonitrile |
| Quantified Difference | 5.4-fold higher selectivity for Src over Lyn |
| Conditions | In vitro enzymatic assay using recombinant human Src and Lyn kinases, ATP concentration at Km, 10-point dose-response in triplicate |
Why This Matters
For researchers requiring selective Src inhibition without confounding Lyn off-target effects, this compound provides a 5.4-fold improvement in selectivity over the generic benzyl analog, reducing the risk of misinterpretation in cell signaling studies.
- [1] Lombardo, L. J.; et al. Discovery of 2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile as a Potent and Selective Src Kinase Inhibitor. J. Med. Chem. 2004, 47 (18), 4567–4570. DOI: 10.1021/jm049780m View Source
